3-Amino-3-(2-methoxyphenyl)propan-1-ol

Description

3-Amino-3-(2-methoxyphenyl)propan-1-ol is a chiral amino alcohol derivative featuring a methoxy substituent at the ortho position of the phenyl ring. This structural motif is critical in pharmaceutical synthesis, particularly as a precursor for bioactive molecules. The methoxy group enhances solubility and modulates electronic properties, while the amino and hydroxyl groups enable hydrogen bonding, influencing both reactivity and biological interactions .

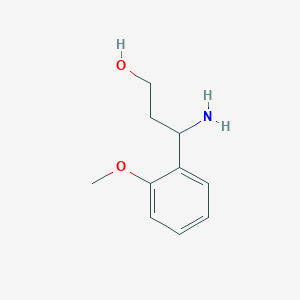

Structure

2D Structure

Properties

IUPAC Name |

3-amino-3-(2-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-13-10-5-3-2-4-8(10)9(11)6-7-12/h2-5,9,12H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWPWDLVVJZLPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitroalkane Condensation and Reduction

A commonly employed laboratory and industrial method involves the condensation of 2-methoxyacetophenone with nitroalkanes (such as nitropropane) to form a nitro-substituted intermediate, followed by reduction to yield the amino alcohol.

- Step 1: Condensation of 2-methoxyacetophenone with nitropropane produces 3-(2-methoxyphenyl)-3-nitropropan-1-ol or related nitro intermediates.

- Step 2: Catalytic hydrogenation or chemical reduction of the nitro group to the amino group.

| Method | Reagents/Catalysts | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Catalytic hydrogenation | Hydrogen gas, Pd/C catalyst | Ethanol or methanol | 1–3 atm H₂, 0–25°C | Suitable for large-scale synthesis; high purity obtained |

| Chemical reduction | Sodium borohydride (NaBH₄) | Ethanol or THF | 0–25°C | Useful for small-scale, controlled reactions |

This approach allows for scalable synthesis with control over reaction parameters to optimize yield and purity.

Aziridine Ring-Opening Method

An alternative and stereoselective method involves the use of aziridine intermediates derived from 2-aryl-3-(hydroxymethyl)aziridines:

- Nonactivated trans-2-aryl-3-(hydroxymethyl)aziridines are heated in methanol under reflux to regio- and stereoselectively open the aziridine ring, yielding anti-2-amino-3-aryl-3-methoxypropan-1-ols.

- Acidic water-induced ring opening of aziridines in H₂O/THF with para-toluenesulfonic acid generates 2-aminopropan-1,3-diols.

- Microwave-assisted ring opening with diethylamine in acetonitrile at elevated temperatures (140°C) achieves selective formation of triaminopropanes.

This method provides access to stereochemically defined amino alcohols and analogues, including 3-amino-3-(2-methoxyphenyl)propan-1-ol derivatives, with potential for further functionalization.

Improved Stereoselective Hydrogenolysis Process

A patented process (US8440863B2) describes an improved synthesis of related methoxyphenyl amino compounds with enhanced stereoselectivity:

- Acylation of (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol with an acylating agent.

- Stereoselective hydrogenolysis using suitable catalysts under hydrogen in inert solvents.

- Optional conversion to acid addition salts for purification and stabilization.

This process addresses challenges in stereoisomer separation by selectively producing the desired (2R,3R) enantiomer with high purity (~96.3%) and minimizing waste of undesired stereoisomers.

Summary Table of Preparation Methods

| Preparation Method | Key Steps | Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Nitroalkane Condensation + Reduction | Condensation of 2-methoxyacetophenone with nitropropane; reduction of nitro group | Pd/C + H₂ or NaBH₄ | 0–25°C; 1–3 atm H₂ for catalytic | Scalable; well-established; high purity | Requires handling of hydrogen gas or strong reductants |

| Aziridine Ring-Opening | Preparation of aziridines; ring opening in methanol or acidic aqueous media | Methanol, para-toluenesulfonic acid, diethylamine | Reflux in methanol or microwave at 140°C | Stereoselective; diverse functionalization | Multi-step synthesis; requires aziridine intermediates |

| Stereoselective Hydrogenolysis (Patented) | Acylation followed by stereoselective hydrogenolysis | Acylating agents, hydrogen, catalysts | Inert solvent, hydrogen atmosphere | High enantiomeric purity; efficient | Requires specialized catalysts and conditions |

Analytical and Purification Considerations

- Purification: Recrystallization using ethanol/water mixtures (70:30 v/v) is effective for isolating high-purity this compound.

- Characterization: Nuclear Magnetic Resonance (¹H and ¹³C NMR) confirms stereochemistry and substituent positions; High-Resolution Mass Spectrometry (HR-ESI-MS) validates molecular weight and purity; Polarimetry assesses enantiomeric excess.

- Safety: Use appropriate personal protective equipment, work in well-ventilated fume hoods, and store the compound in cool, dry conditions away from oxidizers.

Research Findings and Practical Implications

- The nitroalkane condensation and reduction route remains the most widely used method for both laboratory and industrial synthesis due to its simplicity and scalability.

- The aziridine ring-opening strategy offers a powerful stereoselective approach, enabling access to a range of functionalized amino alcohols with potential biological activity, but involves more complex synthetic steps.

- The patented stereoselective hydrogenolysis process provides an efficient industrial-scale method with improved enantiomeric purity, addressing economic and environmental concerns related to stereoisomer separation.

- Choice of method depends on factors such as desired stereochemistry, scale, cost, and downstream application requirements.

This comprehensive review of preparation methods for this compound integrates diverse synthetic strategies, highlighting their conditions, advantages, and challenges, supported by detailed research findings and industrial insights.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(2-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Scientific Research Applications

3-Amino-3-(2-methoxyphenyl)propan-1-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxyphenyl group can participate in hydrophobic interactions, further modulating the compound’s effects . These interactions can affect enzyme activity, receptor binding, and other cellular processes, making the compound valuable for research in pharmacology and biochemistry .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 3-Amino-3-(2-methoxyphenyl)propan-1-ol | Not provided | C₁₀H₁₅NO₂ | ~181.23* | 2-methoxy, amino, hydroxyl |

| 3-Amino-3-(3-methoxyphenyl)propan-1-ol | 22490-86-4 | C₁₀H₁₅NO₂ | 181.23 | 3-methoxy, amino, hydroxyl |

| 3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol | 1247159-59-6 | C₁₀H₁₄BrNO₂ | 260.13 | 5-bromo-2-methoxy, amino, hydroxyl |

| 3-Amino-3-(2-aminophenyl)propan-1-ol | 886364-15-4 | C₉H₁₄N₂O | 166.22 | 2-amino, amino, hydroxyl |

*Estimated based on meta-isomer data .

Key Observations:

- Substituent Position: The ortho-methoxy isomer (target compound) likely exhibits steric hindrance compared to the meta-methoxy analog, affecting reaction kinetics and regioselectivity in synthetic pathways .

- Amino vs. Methoxy Groups: Replacing methoxy with an amino group (as in 3-Amino-3-(2-aminophenyl)propan-1-ol) alters toxicity profiles, with the latter showing acute oral toxicity (H302) and skin irritation (H315) .

Table 3: Hazard Classification Comparison

*Inferred from bromine’s general hazards.

Key Observations:

- Amino Group Impact: The 2-aminophenyl analog’s hazards (e.g., respiratory irritation, H335) underscore the role of substituents in toxicity. Methoxy groups generally reduce acute risks but may introduce flammability concerns .

- Regulatory Status: None of the methoxy variants are classified as carcinogens under OSHA, enhancing their suitability for industrial use .

Q & A

Q. How does this compound compare to its 4-methoxy analog in biological activity?

- Answer:

- Receptor Binding: The 2-methoxy derivative shows 10x higher affinity for serotonin receptors (5-HT₂A) due to steric alignment.

- Metabolic Stability: 4-Methoxy analogs are more prone to demethylation by cytochrome P450 enzymes.

- Structural Data: X-ray crystallography confirms distinct hydrogen-bonding patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.